REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=[O:11].[Cl-].[Mg+2].[Cl-].[O:25]1[CH2:29][CH2:28][CH2:27][CH2:26]1>>[N:5]1[CH:4]=[CH:3][C:2]([C:1](=[O:9])[CH2:27][C:26]([O:25][CH2:29][CH3:28])=[O:11])=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
35.56 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Name
|
|
Quantity
|
46.98 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
malonic acid monoester potassium salt
|
Quantity
|
51.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
34.33 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred for 1.5 hr at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
TEMPERATURE
|
Details
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the mixture was refluxed for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 6 hr
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was quenched by the addition of dilute acetic acid
|
Type
|
EXTRACTION
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Details
|
The organic layer was extracted with ethyl acetate (3 times)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with dilute aqueous sodium bicarbonate and brine
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent; hexane/ethyl acetate=2/1 to 1/1) and recrystallization from hexane-ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.52 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |